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molecular formula C4H5ClN4 B184063 4-Chloro-6-hydrazinopyrimidine CAS No. 5767-35-1

4-Chloro-6-hydrazinopyrimidine

Cat. No. B184063
M. Wt: 144.56 g/mol
InChI Key: NYXYZCSAJZLFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997835

Procedure details

12 g of 4,6-dichloropyrimidine were dissolved in 100 ml of methanol, mixed dropwise with 12 ml of hydrazine hydrate (80%) and stirred for 1 hour at room temperature. After sucking off the precipitate and washing with H2O, 10 g of 4-hydrazino-6-chloropyrimidine were obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.O.[NH2:10][NH2:11]>CO>[NH:10]([C:6]1[CH:7]=[C:2]([Cl:1])[N:3]=[CH:4][N:5]=1)[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with H2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(N)C1=NC=NC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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